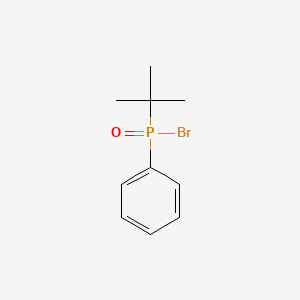
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide is an organic compound with a complex structure that includes both chloro and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide can be synthesized through the reaction of aniline with chloroacetyl chloride in the presence of a base such as glacial acetic acid . The reaction typically involves the following steps:
- Dissolving aniline in glacial acetic acid.
- Adding chloroacetyl chloride dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction typically occurs under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted acetamides.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products often include amines and alcohols.
Applications De Recherche Scientifique
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-phenylacetamide: Similar structure but lacks the phenylethenyl group.
N-Phenylacetamide: Lacks both the chloro and phenylethenyl groups.
N-(1-Phenylethenyl)acetamide: Lacks the chloro group.
Uniqueness
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide is unique due to the presence of both chloro and phenylethenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications.
Propriétés
| 106700-02-1 | |
Formule moléculaire |
C16H14ClNO |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
2-chloro-N-phenyl-N-(1-phenylethenyl)acetamide |
InChI |
InChI=1S/C16H14ClNO/c1-13(14-8-4-2-5-9-14)18(16(19)12-17)15-10-6-3-7-11-15/h2-11H,1,12H2 |
Clé InChI |
FRLUFXHJKYRUSS-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetyl chloride](/img/structure/B14318461.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)

![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)

methanone](/img/structure/B14318499.png)

